Barbituric acid, 5,5-diallyl-1-heptyl-
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Overview
Description
Barbituric acid, 5,5-diallyl-1-heptyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound is characterized by its pyrimidine skeleton and is known for its various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid or its estersThis can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for barbituric acid derivatives often involve large-scale condensation reactions followed by purification processes such as recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Barbituric acid derivatives undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbituric acid derivatives can yield hydroxylated or carbonylated products, while alkylation can introduce various alkyl groups at specific positions on the pyrimidine ring .
Scientific Research Applications
Barbituric acid, 5,5-diallyl-1-heptyl-, has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anticonvulsant and sedative effects.
Industry: Utilized in the production of various chemical intermediates and materials
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds can modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects. The molecular targets and pathways involved include the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to barbituric acid, 5,5-diallyl-1-heptyl-, include:
Barbituric acid: The parent compound with a pyrimidine skeleton.
5,5-Diallyl-1,3-dimethylbarbituric acid: A derivative with dimethyl groups at the 1 and 3 positions.
Thiobarbituric acid: A sulfur-containing analogue with similar chemical properties.
Uniqueness
The uniqueness of barbituric acid, 5,5-diallyl-1-heptyl-, lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of allyl and heptyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
66940-75-8 |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-heptyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H26N2O3/c1-4-7-8-9-10-13-19-15(21)17(11-5-2,12-6-3)14(20)18-16(19)22/h5-6H,2-4,7-13H2,1H3,(H,18,20,22) |
InChI Key |
WOEQIPNOTVJVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C |
Origin of Product |
United States |
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